![molecular formula C18H20ClN3OS B11049913 4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,3]thiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl group, and a methyl group attached to a dihydropyrazolo[3,4-d][1,3]thiazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps. One common method involves the condensation of an aromatic amine or thiourea with a thioamide or thiourea in the presence of a base or Bronsted acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit certain enzymes and receptors, leading to its bioactive effects. The compound may also modulate signaling pathways involved in inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids: These compounds share a similar chlorophenyl group and have shown antinociceptive activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been studied for their potential as CDK2 inhibitors and exhibit similar structural features.
Uniqueness
4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one stands out due to its unique combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its bioactive properties make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3OS |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C18H20ClN3OS/c1-11-20-17-15(16(24-11)12-7-9-13(19)10-8-12)18(23)21-22(17)14-5-3-2-4-6-14/h7-10,14,16H,2-6H2,1H3,(H,21,23) |
InChI Key |
KNIPONITDAFRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)Cl)C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
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